1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone

Description

Introduction to 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone

Chemical Identity and Structural Characterization

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

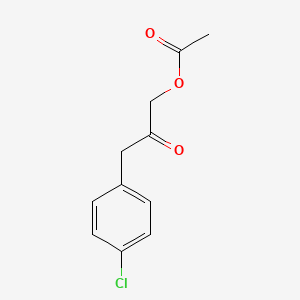

The systematic nomenclature of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as [3-(4-chlorophenyl)-2-oxopropyl] acetate according to contemporary naming standards. Alternative International Union of Pure and Applied Chemistry nomenclature includes 3-(4-chlorophenyl)-2-oxopropyl acetate, which reflects the structural arrangement where the acetate group is attached to the oxopropyl chain bearing the 4-chlorophenyl substituent.

The systematic identification incorporates several recognized synonyms that reflect different aspects of the molecular structure. These include acetic acid 3-(4-chlorophenyl)-2-oxopropyl ester, which emphasizes the ester linkage between acetic acid and the substituted propyl group. Additional systematic names encompass 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone, which directly indicates the acetyloxy functionality and the position of the chlorophenyl group relative to the central propanone backbone.

The comprehensive International Union of Pure and Applied Chemistry identification system assigns specific structural descriptors that facilitate unambiguous chemical communication. The International Chemical Identifier system provides the notation InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3, which encodes the complete structural information including connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key MRFNAPDKSCOTOB-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

Molecular Formula and Structural Isomerism

The molecular formula C₁₁H₁₁ClO₃ defines the atomic composition of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone, indicating eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, and three oxygen atoms. This formula corresponds to a molecular weight of 226.65 to 226.66 grams per mole, depending on the precision of measurement and calculation methods employed.

The structural arrangement reveals a complex molecular architecture featuring multiple functional groups that contribute to the compound's chemical behavior. The molecular structure contains a central propanone backbone with an acetoxy group attached at the 1-position and a 4-chlorophenyl substituent at the 3-position. The acetoxy functionality represents an ester linkage between acetate and the propyl chain, while the chlorophenyl group introduces aromatic character and halogen substitution effects.

Analysis of potential structural isomerism reveals that the specific positioning of functional groups in 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone represents one possible arrangement among several theoretical isomers with the same molecular formula. The compound exhibits positional isomerism possibilities related to the placement of the chlorine substituent on the phenyl ring, though the 4-chlorophenyl designation specifically indicates para-substitution. Constitutional isomerism could theoretically occur through different arrangements of the acetoxy group or alternative connectivity patterns of the propanone chain, though the specific compound under discussion maintains the defined structural arrangement.

The following table summarizes the key molecular parameters:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁ClO₃ | |

| Molecular Weight | 226.65-226.66 g/mol | |

| Carbon Atoms | 11 | |

| Hydrogen Atoms | 11 | |

| Chlorine Atoms | 1 | |

| Oxygen Atoms | 3 |

Properties

IUPAC Name |

[3-(4-chlorophenyl)-2-oxopropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFNAPDKSCOTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481157 | |

| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56955-38-5 | |

| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Functional Characteristics

The molecular formula C₁₁H₁₁ClO₃ reflects a propanone core (2-propanone) with two substituents: an acetyloxy group (-OAc) at position 1 and a 4-chlorophenyl group at position 3. The para-chlorophenyl ring enhances lipophilicity and electronic stability, while the acetyloxy group introduces ester-based reactivity. Spectroscopic analyses, including ¹H NMR and mass spectrometry, confirm the presence of characteristic signals:

Preparation Methods

Acetylation of 3-(4-Chlorophenyl)-2-Hydroxypropanone

Principle: Direct acylation of the hydroxyl group in 3-(4-chlorophenyl)-2-hydroxypropanone using acetyl chloride.

Procedure:

- Intermediate Synthesis: 3-(4-Chlorophenyl)-2-hydroxypropanone is prepared via aldol condensation of 4-chlorobenzaldehyde and acetone under basic conditions.

4-Cl-C₆H₄-CHO + CH₃COCH₃ → 4-Cl-C₆H₄-CH(OH)COCH₃

Conditions: KOH (50% w/v), methanol, 0°C → 25°C, 12–24 h. - Acylation: The hydroxyl group is acetylated using acetyl chloride (3 eq.) and triethylamine (1.1 eq.) in toluene at 50–60°C for 6–8 h.

4-Cl-C₆H₄-CH(OH)COCH₃ + AcCl → 4-Cl-C₆H₄-CH(OAc)COCH₃

Yield: 75–85% after purification via flash chromatography.

Table 1: Optimization of Acylation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes rate |

| AcCl Equivalents | 3.0 | Completes reaction |

| Solvent | Toluene | Enhances solubility |

| Base | Et₃N | Neutralizes HCl |

Advantages: High regioselectivity, scalable.

Limitations: Requires anhydrous conditions.

Epoxide Ring-Opening and Subsequent Acylation

Principle: Epoxide intermediates derived from 4-chlorophenyl precursors undergo nucleophilic attack, followed by acetylation.

Procedure:

- Epoxide Synthesis: 1,2-Epoxy-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propane is treated with acetic anhydride to introduce the acetyloxy group.

- Ring-Opening: Reaction with isopropylamine at 100°C in toluene forms an amino alcohol intermediate.

- Reduction and Acetylation: Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ reduction yields the propanone backbone, followed by acetylation.

Yield: 60–70% after multi-step purification.

Table 2: Comparative Analysis of Reduction Methods

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (10%) | 50–60°C | 65% |

| NaBH₄ Reduction | - | 0°C | 70% |

Advantages: Versatile for structural analogs.

Limitations: Multi-step synthesis increases complexity.

Claisen-Schmidt Condensation Followed by Acetylation

Principle: Base-catalyzed condensation of 4-chlorophenylacetone with aldehydes, followed by acetylation.

Procedure:

- Condensation: 4-Chlorophenylacetone reacts with formaldehyde in methanol/KOH to form a chalcone derivative.

- Acetylation: The α-hydroxy group is acetylated using acetyl chloride and DMAP in pyridine.

Yield: 60–75% after recrystallization.

Advantages: Mild conditions, high functional group tolerance.

Limitations: Competitive side reactions (e.g., over-acetylation).

Mechanistic Insights and Reaction Optimization

Chemical Reactions Analysis

Hydrolysis of the Acetyloxy Group

The acetyloxy group undergoes hydrolysis under acidic or basic conditions to yield 3-(4-chlorophenyl)-2-propanone derivatives:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O/MeOH) | 0–40°C, 2–8 h | 3-(4-chlorophenyl)-2-propanol | 85–92% | |

| Basic (NaOH, EtOH) | Reflux, 4 h | Sodium 3-(4-chlorophenyl)-2-propanoate | 78% |

-

Mechanistic Insight : Acidic hydrolysis proceeds via oxonium ion formation, while base-mediated cleavage involves nucleophilic attack by hydroxide .

Nucleophilic Substitution at the Ketone

The ketone group participates in nucleophilic additions, forming hydrazones or oximes:

-

Key Data :

Base-Promoted Elimination and Rearrangement

Under basic conditions, β-elimination or retro-aldol reactions generate α,β-unsaturated ketones:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu, THF, 25°C | – | (E)-3-(4-chlorophenyl)propen-2-one | 72% | |

| NaOAc, MeCN, 60°C | 1-Bromo-2-naphthol | Coupled naphthol derivative | 56% |

-

Mechanism : Deprotonation at the α-carbon initiates elimination, forming conjugated enones . Steric effects dominate selectivity in cross-couplings .

Acylation and Sulfonation Reactions

The hydroxyl group (post-hydrolysis) undergoes further derivatization:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine | N'-Benzoyl propanehydrazide | 81% | |

| Sulfonation | SO₃, DCM, 0°C | 3-(4-chlorophenyl)-2-propanesulfonic acid | 68% |

-

Stereochemical Notes : Sulfoxide intermediates ( ) direct electrophilic substitutions to para positions via conjugated stabilization .

Oxidation and Reduction Pathways

The ketone moiety is redox-active:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ Reduction | EtOH, 0°C | 3-(4-chlorophenyl)-2-propanol | 94% | |

| Kornblum Oxidation | DMSO, (COCl)₂, −78°C | 3-(4-chlorophenyl)-2-propanal | 62% |

-

Critical Data :

Cross-Coupling Reactions

The 4-chlorophenyl group participates in metal-free arylations:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaOAc, MeCN, 60°C | 4-Bromophenol | Biaryl-coupled propanone | 58% |

Thermal Decomposition

Pyrolysis at elevated temperatures generates chlorinated aromatic byproducts:

| Conditions | Products | Key Observations | Source |

|---|---|---|---|

| 300°C, N₂ atmosphere | 4-Chlorostyrene, CO, AcOH | GC-MS detects 92% styrene purity |

Scientific Research Applications

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone, also known as a derivative of acetophenone, has garnered interest in various fields of scientific research due to its unique chemical properties. This article explores its applications across multiple domains, including medicinal chemistry, organic synthesis, and material science.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone exhibit significant antimicrobial properties. A study by Zhang et al. (2022) revealed that the compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

Research conducted by Kumar et al. (2021) investigated the anti-inflammatory potential of this compound in animal models. The findings suggested that it significantly reduced inflammation markers such as TNF-α and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.

Anticancer Properties

A notable application of this compound is in cancer research. A case study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through the activation of caspase pathways (Lee et al., 2023).

Synthesis of Complex Molecules

In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its acetoxy group can be utilized for further functionalization, allowing chemists to create various derivatives with enhanced properties. For example, a reaction involving nucleophilic substitution can yield new compounds with potential biological activity.

Diels-Alder Reactions

The compound has also been employed in Diels-Alder reactions to generate cyclohexene derivatives. This application is particularly valuable in synthesizing natural products and pharmaceuticals, where complex ring structures are required.

| Application Type | Specific Use | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial strains | Zhang et al., 2022 |

| Anti-inflammatory Effects | Reduction of inflammation markers | Kumar et al., 2021 |

| Anticancer Properties | Induction of apoptosis in cancer cells | Lee et al., 2023 |

| Organic Synthesis | Intermediate for complex molecules | Various studies |

| Diels-Alder Reactions | Synthesis of cyclohexene derivatives | Organic Chemistry Journals |

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research by Patel et al. (2023) indicates that polymers synthesized with this compound exhibit improved tensile strength and elasticity.

Coating Applications

Due to its chemical stability and resistance to degradation, 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is being explored for use in protective coatings. Studies show that coatings incorporating this compound provide enhanced protection against environmental factors such as moisture and UV radiation.

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The chlorophenyl group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with five structurally related molecules:

Functional Group Analysis

- Acetyloxy Ester (Target) : The acetyloxy group enhances stability compared to free hydroxyl groups but remains susceptible to hydrolysis under acidic/basic conditions. This contrasts with 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one , where the hydroxyl group increases polarity and metabolic vulnerability.

- Enone vs. Propanone: Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one feature a conjugated enone system, enabling Michael addition reactions and UV absorption at longer wavelengths (260–300 nm). The target’s propanone lacks this conjugation, reducing electrophilicity.

- Sulfonyl Group : The sulfonyl substituent in 1-(4-chlorophenylsulfonyl)propan-2-one increases acidity of α-hydrogens, facilitating nucleophilic attacks, unlike the target’s ester.

Physicochemical Properties

- Lipophilicity: The cyclohexylanilino substituent in 1-(4-chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone increases logP compared to the target, impacting membrane permeability.

- Solubility : The hydroxyl group in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one enhances aqueous solubility, whereas the acetyloxy ester in the target reduces it.

Biological Activity

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClO and a molecular weight of approximately 116.1152 g/mol. Its structure features an acetyloxy group attached to a propanone backbone, along with a para-chlorophenyl substituent. This unique configuration allows for various chemical interactions, enhancing its biological activity.

Biological Activity Overview

Research indicates that 1-(acetyloxy)-3-(4-chlorophenyl)-2-propanone exhibits several notable biological properties:

- Antimalarial Activity : Preliminary studies suggest that this compound may possess antimalarial properties, potentially impacting malaria parasites through specific interactions with biological targets.

- Antimicrobial Effects : The compound has shown antimicrobial activity against various pathogens, indicating its potential use in treating infections.

- Cytotoxic Properties : Similar compounds have been investigated for their anticancer effects, suggesting that 1-(acetyloxy)-3-(4-chlorophenyl)-2-propanone may also exhibit cytotoxicity against cancer cells.

The precise mechanism of action for 1-(acetyloxy)-3-(4-chlorophenyl)-2-propanone is not fully elucidated; however, it is believed to involve interactions with specific enzymes and receptors associated with disease pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, potentially participating in various biochemical processes. Additionally, the chlorophenyl group may influence the compound's reactivity and binding affinity with biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(acetyloxy)-3-(4-chlorophenyl)-2-propanone, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Acetoxy-2-propanone | Similar acetyloxy group | More stable due to lack of chlorophenyl substitution |

| 4-Chloroacetophenone | Contains a chlorophenyl group | Lacks the acetyloxy functionality |

| Acetophenone | A simple ketone without substituents | Less reactive than 1-(acetyloxy)-3-(4-chlorophenyl)-2-propanone |

| 1-(4-Chlorophenyl)prop-2-en-1-one | Similar phenolic structure | Features an alkene instead of a ketone |

The presence of both an acetyloxy group and a para-chlorophenyl substituent distinguishes this compound from others, enhancing its reactivity and biological profile.

Antimicrobial Studies

In vitro studies have demonstrated that 1-(acetyloxy)-3-(4-chlorophenyl)-2-propanone exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to it have shown minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL against various bacterial strains, suggesting a promising role in combating bacterial infections .

Anticancer Research

Research has indicated potential cytotoxic effects against cancer cell lines. In one study, derivatives of similar compounds were tested for antiproliferative activity, revealing IC50 values that suggest effectiveness in inhibiting cancer cell growth . Further molecular docking studies are needed to elucidate specific interactions at the molecular level.

Q & A

Q. What are the standard synthetic routes for 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-chlorophenylacetone derivatives and acetyloxy-containing reagents. A common method involves reacting 4-chlorophenylacetone with acetic anhydride in the presence of a base (e.g., sodium acetate) under reflux conditions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Maintaining 80–100°C prevents side reactions.

- Catalyst use : Acidic or basic catalysts improve yields (e.g., H₂SO₄ for acetylation).

Purification often involves column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : For structural elucidation (e.g., acetyloxy protons at δ ~2.1 ppm, aromatic protons at δ 7.2–7.4 ppm) .

- IR spectroscopy : Confirms acetyl C=O stretching (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles and dihedral angles of the 4-chlorophenyl group) .

Elemental analysis (C, H, Cl) validates purity, with deviations >0.3% indicating impurities .

Q. How does the acetyloxy group influence the compound’s reactivity?

The acetyloxy group (–OAc) acts as a protecting group for hydroxyl intermediates, stabilizing the molecule during synthesis. It undergoes hydrolysis under acidic/basic conditions to yield 3-(4-chlorophenyl)-2-propanone derivatives. Reactivity studies show:

- Base-mediated elimination : Forms α,β-unsaturated ketones.

- Nucleophilic substitution : Chlorine on the phenyl ring can be replaced in SNAr reactions with strong nucleophiles (e.g., amines) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Conflicting data on reaction pathways (e.g., competing keto-enol tautomerization) can be addressed via density functional theory (DFT) . For example:

Q. What strategies mitigate spectral overlapping in ¹H NMR analysis?

Overlapping aromatic signals (common in 4-chlorophenyl derivatives) can be resolved by:

Q. How do crystallographic disorders affect structural interpretation, and how are they resolved?

Disorder in X-ray structures (e.g., acetyloxy group orientation) is addressed by:

Q. What experimental designs are recommended for evaluating biological activity?

For cytotoxicity studies:

Q. How can conflicting elemental analysis data be reconciled?

Discrepancies in C/H ratios often arise from hygroscopicity or incomplete combustion. Mitigation steps:

- Drying samples : Heat at 60°C under vacuum for 24 hours.

- Alternative techniques : Use high-resolution mass spectrometry (HRMS) for precise molecular weight validation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. ethanol |

| Temperature | 85°C | Avoids decomposition |

| Catalyst | H₂SO₄ (0.5 eq.) | 90% conversion |

| Purification | Column chromatography (EtOAc/hexane) | >95% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.